(s)-2-Bromo-4-(1-hydroxyethyl)phenol
CAS No.:
Cat. No.: VC18205177
Molecular Formula: C8H9BrO2
Molecular Weight: 217.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrO2 |
|---|---|
| Molecular Weight | 217.06 g/mol |
| IUPAC Name | 2-bromo-4-[(1S)-1-hydroxyethyl]phenol |
| Standard InChI | InChI=1S/C8H9BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m0/s1 |
| Standard InChI Key | ZZLCMZHDPGZELP-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=C(C=C1)O)Br)O |
| Canonical SMILES | CC(C1=CC(=C(C=C1)O)Br)O |
Introduction
Structural and Molecular Characteristics
(S)-2-Bromo-4-(1-hydroxyethyl)phenol features a phenolic ring substituted at the 2-position with a bromine atom and at the 4-position with a (1-hydroxyethyl) group. The stereocenter at the hydroxyethyl moiety confers chirality, making enantioselective synthesis a critical consideration. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.06 g/mol |
| CAS Number | 1932055-68-9 |
The bromine atom, an electron-withdrawing group, activates the aromatic ring for electrophilic substitution at the ortho and para positions relative to itself. Conversely, the hydroxyethyl group introduces steric hindrance and hydrogen-bonding capability, influencing solubility and reactivity .
Physicochemical Properties
The compound’s properties are inferred from structural analogs and computational predictions:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., dichloromethane, chloroform) due to the hydroxyethyl group’s hydrogen-bonding capacity. Limited solubility in water.
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Stability: Susceptible to oxidative degradation under acidic or basic conditions, necessitating storage in inert atmospheres.
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Spectroscopic Data:
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IR: Broad O-H stretch (~3200 cm), C-Br stretch (~600 cm).
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NMR: NMR would show aromatic protons deshielded by bromine, with diastereotopic protons on the hydroxyethyl group.
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Reactivity and Functionalization
The bromine atom facilitates nucleophilic aromatic substitution (NAS) reactions, while the hydroxyethyl group can undergo oxidation or etherification:
Nucleophilic Aromatic Substitution
Electron-deficient aromatic rings allow displacement of bromine by nucleophiles (e.g., amines, alkoxides):
Such reactions are valuable for generating derivatives with enhanced biological activity .
Hydroxyethyl Group Modifications
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Oxidation: The secondary alcohol can be oxidized to a ketone using Jones reagent ():
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Etherification: Reaction with alkyl halides forms ethers, improving lipid solubility for pharmaceutical applications.
Future Research Directions
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Enantioselective Synthesis: Developing catalytic asymmetric methods to access the (S)-enantiomer efficiently.
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Biological Screening: Evaluating antimicrobial, anticancer, or anti-inflammatory activities in vitro.
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Process Optimization: Scaling up synthesis via continuous-flow reactors to improve yield and sustainability .
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